molecular formula C13H21NO2 B15226755 Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate

Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B15226755
M. Wt: 223.31 g/mol
InChI Key: PAFDKGGSLBRPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclo[2.1.1]hexane scaffold is particularly notable for its rigidity and three-dimensional shape, which can influence the biological activity of molecules containing this structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which forms the bicyclic core. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of rigid bicyclic structures on biological activity.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure can influence the binding affinity and selectivity of the compound for its targets. This can result in specific biological effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(piperidin-3-yl)bicyclo[2.2.1]heptane-5-carboxylate
  • Methyl 1-(piperidin-3-yl)bicyclo[3.1.1]heptane-5-carboxylate

Uniqueness

Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate is unique due to its bicyclo[2.1.1]hexane scaffold, which provides a distinct three-dimensional shape compared to other bicyclic structures. This can result in different biological activities and properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

methyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate

InChI

InChI=1S/C13H21NO2/c1-16-12(15)11-9-4-5-13(11,7-9)10-3-2-6-14-8-10/h9-11,14H,2-8H2,1H3

InChI Key

PAFDKGGSLBRPIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC1(C2)C3CCCNC3

Origin of Product

United States

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